molecular formula C9H10ClFO B8754635 3-(2-Fluoroethoxy)benzyl chloride CAS No. 93613-04-8

3-(2-Fluoroethoxy)benzyl chloride

Cat. No.: B8754635
CAS No.: 93613-04-8
M. Wt: 188.62 g/mol
InChI Key: PUMQHUWHGBQCNO-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)benzyl chloride is a halogenated aromatic compound featuring a benzyl chloride core substituted with a 2-fluoroethoxy group at the meta position. This structural motif combines the reactivity of the benzyl chloride group (–CH₂Cl) with the electronic effects of the fluorine atom, making it valuable in pharmaceutical and agrochemical synthesis. For instance, it serves as a precursor in radiotracer development, such as the ascorbate-based ligand [18F]KS1, which is used to image reactive oxygen species (ROS) in tumors . The compound’s synthesis typically involves nucleophilic substitution or alkylation reactions under basic conditions, with yields around 23% in multi-step processes .

Properties

CAS No.

93613-04-8

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

1-(chloromethyl)-3-(2-fluoroethoxy)benzene

InChI

InChI=1S/C9H10ClFO/c10-7-8-2-1-3-9(6-8)12-5-4-11/h1-3,6H,4-5,7H2

InChI Key

PUMQHUWHGBQCNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCF)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-(2-Fluoroethoxy)benzyl chloride with structurally related benzyl and benzoyl chloride derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Reactivity Notes
This compound C₉H₁₀ClFO ~186.6 (estimated) Not reported Organic solvents (e.g., DMF, THF) Moisture-sensitive; reacts with nucleophiles
Benzyl chloride C₇H₇Cl 126.59 179 Insoluble in water Hydrolyzes in water; corrosive
3-[(2-Fluorobenzyl)oxy]benzoyl chloride C₁₅H₁₁ClFO₂ 294.71 404 (predicted) Not reported Irritant; stable under anhydrous conditions
3-(2-Chloroethoxy)benzyl chloride C₉H₁₀Cl₂O 203.08 Not reported Similar to fluoro analog More reactive due to Cl’s polarizability

Key Observations :

  • Fluorine’s electron-withdrawing effect may reduce the benzyl chloride’s hydrolysis rate compared to non-fluorinated analogs, though this requires experimental validation.

Reactivity and Stability

  • This compound: Likely decomposes in moist environments due to the hydrolytic lability of the –CH₂Cl group, similar to benzyl chloride .
  • Benzyl chloride: Highly reactive with water, producing HCl and benzyl alcohol. Classified as corrosive and a suspected human carcinogen (ACGIH A2) .
  • Chloroethoxy analogs : The 2-chloroethoxy substituent may increase electrophilicity at the benzyl position, enhancing reactivity in SN2 reactions compared to the fluoro derivative.

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